2-Methylazetidine-1-carbonyl chloride

Description

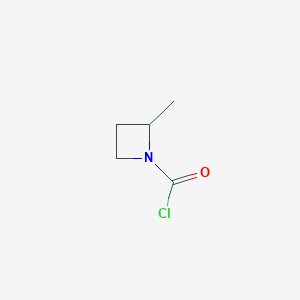

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylazetidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-4-2-3-7(4)5(6)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZSOZGNXGZREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Methylazetidine 1 Carbonyl Chloride

Influence of the 2-Methylazetidine (B154968) Ring on Reactivity

The reactivity of 2-methylazetidine-1-carbonyl chloride is significantly influenced by the inherent properties of the four-membered azetidine (B1206935) ring. The presence of ring strain, along with the electronic and steric effects of the methyl group at the 2-position, dictates its chemical behavior and reaction pathways.

The four-membered azetidine ring is characterized by considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This strain is a primary driver of the reactivity of azetidine derivatives. rsc.orgrsc.orgresearchwithrutgers.com While more stable than the highly reactive three-membered aziridines, azetidines are more susceptible to ring-opening reactions compared to their five-membered pyrrolidine (B122466) counterparts, which have significantly less ring strain (5.4 kcal/mol). rsc.org This inherent strain makes the C-N and C-C bonds of the azetidine ring weaker and more prone to cleavage under appropriate reaction conditions. rsc.org

The propensity for ring-opening in unsymmetrically substituted azetidines is influenced by the nature of the substituents on the ring. magtech.com.cn Nucleophilic attack can lead to the cleavage of the C2-N or C4-N bond. The regioselectivity of this ring-opening is often governed by electronic effects, with nucleophiles preferentially attacking the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cn For instance, azetidines with unsaturated substituents at the 2-position tend to undergo cleavage of the C2-N bond due to the stabilizing effect of conjugation. magtech.com.cn In the case of 2-methylazetidine derivatives, the reaction's course can also be influenced by the steric hindrance imposed by the methyl group. magtech.com.cn Strong or bulky nucleophiles may favor attack at the less substituted carbon atom. magtech.com.cn

The ring strain of the azetidine ring can be harnessed to drive specific synthetic transformations. nih.gov For example, strain-release-driven anion relay sequences have been developed for the modular synthesis of substituted azetidines. nih.gov These reactions leverage the relief of ring strain as a thermodynamic driving force. nih.gov

Ring Strain Energies of Cyclic Amines

| Cyclic Amine | Ring Size | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

The methyl group at the 2-position of the azetidine ring introduces both electronic and steric effects that modulate the reactivity of this compound.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect. nih.gov This donation of electron density to the azetidine ring can influence the reactivity of the carbonyl chloride group. Specifically, the increased electron density on the nitrogen atom can affect the electrophilicity of the carbonyl carbon. This can be understood by considering the resonance structures of the amide-like bond between the nitrogen and the carbonyl group. The electron-donating nature of the methyl group enhances the contribution of the resonance structure where the nitrogen lone pair is delocalized onto the carbonyl oxygen, thereby reducing the partial positive charge on the carbonyl carbon and potentially decreasing its reactivity towards nucleophiles.

Steric Effects: The methyl group at the 2-position also exerts a steric effect, hindering the approach of nucleophiles to the carbonyl carbon of the carbonyl chloride group. rsc.org This steric hindrance can influence the rate and outcome of reactions. For bulky nucleophiles, the steric clash with the 2-methyl group can significantly slow down the reaction rate or favor reaction at a less sterically hindered site if one were available. The interplay between steric and electronic effects can thus dictate the selectivity and efficiency of reactions involving this compound. nih.gov

Specific Reaction Pathways and Derivatizations of this compound

This compound serves as a versatile intermediate for the synthesis of various N-acylazetidine derivatives through reactions at the carbonyl chloride moiety. The primary reaction pathways involve nucleophilic acyl substitution, leading to the formation of amides and esters.

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. masterorganicchemistry.com This reactivity is central to the derivatization of this compound.

Amidation of this compound can be achieved by reacting it with primary or secondary amines. masterorganicchemistry.comfishersci.it This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. fishersci.it The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group. masterorganicchemistry.com

The reaction conditions for amidation can be optimized to achieve high yields. organic-chemistry.org Common strategies include using a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM). fishersci.it The reaction can often be carried out at room temperature. nih.gov

General Amidation Reaction Conditions

| Parameter | Condition |

| Reactants | This compound, Primary or Secondary Amine |

| Base | Diisopropylethylamine (DIEA), Triethylamine (TEA), or other non-nucleophilic bases |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or other aprotic solvents |

| Temperature | 0 °C to Room Temperature |

Esterification of this compound is accomplished by its reaction with alcohols. commonorganicchemistry.com This process also follows a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. commonorganicchemistry.com The reaction is often carried out in the presence of a base to scavenge the HCl produced.

Various methods exist for the synthesis of esters from acyl chlorides. commonorganicchemistry.com A common approach involves reacting the acyl chloride with an alcohol in the presence of a base like pyridine (B92270) or triethylamine. nih.gov Alternatively, the reaction can be performed under conditions that generate an anhydrous acid catalyst in situ, although this is less common for acyl chlorides. commonorganicchemistry.com The choice of method can depend on the specific alcohol being used and the desired reaction conditions. nih.gov

Common Esterification Methods from Acyl Chlorides

| Method | Reagents | Key Features |

| Base-Promoted | Alcohol, Pyridine or Triethylamine | Commonly used, neutralizes HCl byproduct |

| Direct Reaction | Alcohol | Can be slower, requires removal of HCl |

Reactions Involving the Azetidine Ring (e.g., C-H functionalization on the ring)

There is no specific information available in the search results regarding C-H functionalization reactions performed directly on the azetidine ring of this compound. While methods for C-H functionalization of other azetidine derivatives exist, such as palladium-catalyzed intramolecular amination, these have not been reported for the target compound. rsc.org

Ring Expansion and Rearrangement Reactions (e.g., to pyrroles or other heterocycles)

The inherent ring strain in azetidines makes them susceptible to ring expansion and rearrangement reactions to form more stable, larger heterocyclic systems like pyrrolidines or piperidines. rsc.orgresearchgate.net For instance, photochemical rearrangement of certain azetidine ketones can yield pyrroles. Another common transformation is the expansion of aziridines to azetidines. rsc.orgnih.govresearchgate.net However, the literature search did not yield any specific examples of ring expansion or rearrangement reactions starting from this compound.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations, including the elucidation of reaction intermediates, kinetic studies, and transition state analysis, are not available specifically for this compound. The following subsections are therefore discussed in the context of general azetidine and acyl chloride reactivity, with the explicit caveat that this information is not specific to the target compound.

No studies were found that identify or characterize reaction intermediates in transformations of this compound. Mechanistic studies on related compounds suggest that reactions involving ring manipulation can proceed through various intermediates. For example, rearrangements of some aziridines to azetidines may involve bicyclic aziridinium (B1262131) intermediates. In reactions involving the acyl chloride moiety, a tetrahedral intermediate is typically proposed during nucleophilic addition-elimination reactions. libretexts.orglibretexts.orgsavemyexams.com However, without specific studies, the exact intermediates for reactions of this compound remain unelucidated.

There is no available data from kinetic studies on reactions involving this compound. For general azetidine ring-opening reactions, the rate is heavily influenced by the relief of ring strain (approximately 25.2 to 25.4 kcal/mol). The nature of the N-substituent (in this case, the carbonyl chloride group) and the attacking nucleophile would be critical rate determinants. For the acyl chloride group, reactivity is governed by the electrophilicity of the carbonyl carbon and the stability of the chloride leaving group. libretexts.org

No transition state analyses for reactions of this compound have been published. Theoretical studies on other systems, such as the intramolecular aminolysis of epoxy amines to form azetidines or the ring-opening of azetidine derivatives, have utilized computational methods to analyze transition states. researchgate.netfrontiersin.orgnih.gov Such analyses for this compound would be necessary to understand reaction barriers and regioselectivity but are not currently available.

Applications of 2 Methylazetidine 1 Carbonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Functionalized Azetidines

2-Methylazetidine-1-carbonyl chloride is an excellent starting material for the synthesis of a wide array of functionalized azetidines. The high reactivity of the acyl chloride group allows for facile reactions with a variety of nucleophiles, leading to the introduction of diverse substituents on the azetidine (B1206935) nitrogen.

Introduction of N-Substituents

The primary application of this compound lies in its reaction with nucleophiles to form stable N-substituted 2-methylazetidine (B154968) derivatives. This nucleophilic acyl substitution reaction is a robust and high-yielding method for introducing a wide range of functional groups onto the azetidine ring. libretexts.orgyoutube.com

The general reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. This process is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

A variety of nucleophiles can be employed in this reaction, leading to a diverse library of N-functionalized 2-methylazetidines. Some common examples include:

Alcohols and Phenols: Reaction with alcohols or phenols yields the corresponding carbamates.

Amines: Primary and secondary amines react to form ureas.

Thiols: Thiols can be used to generate thiocarbamates.

Organometallic Reagents: Reagents such as Grignard reagents or organolithiums can, in principle, react to form ketones, although careful control of reaction conditions is necessary to avoid over-addition.

The introduction of these N-substituents can significantly alter the physical, chemical, and biological properties of the azetidine core, making this a powerful strategy for generating compound libraries for drug discovery and other applications.

| Nucleophile | Resulting N-Substituent | Product Class |

| R-OH (Alcohol) | -COOR | Carbamate |

| Ar-OH (Phenol) | -COOAr | Carbamate |

| R-NH2 (Primary Amine) | -CONHR | Urea |

| R2NH (Secondary Amine) | -CONR2 | Urea |

| R-SH (Thiol) | -COSR | Thiocarbamate |

Precursor for Azetidine-Based Peptidomimetics

Azetidine-containing amino acids are valuable building blocks in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but often exhibit improved stability and bioavailability. umich.edunih.gov The conformationally constrained nature of the azetidine ring can induce specific secondary structures in peptide chains, such as β-turns, and can enhance resistance to enzymatic degradation.

While the direct incorporation of this compound into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) protocols is not the typical approach, it can serve as a precursor to N-acylated 2-methylazetidines that can then be further elaborated into peptidomimetic structures. For instance, the carbonyl chloride can be reacted with an amino acid ester to form a dipeptide-like linkage. More commonly, azetidine-2-carboxylic acid, a related compound, is used as the building block in peptide synthesis. umich.edunih.gov The synthesis of such peptidomimetics often involves the use of protecting groups and coupling reagents standard in peptide chemistry. libretexts.orgmasterorganicchemistry.com

Chiral Template for Asymmetric Synthesis

When used in its enantiomerically pure form, (R)- or (S)-2-Methylazetidine-1-carbonyl chloride can serve as a chiral auxiliary or a chiral building block in asymmetric synthesis. The stereocenter at the C2 position of the azetidine ring can influence the stereochemical outcome of reactions at other sites in the molecule.

For example, the 2-methyl group can direct the approach of reagents to a prochiral center elsewhere in a molecule attached to the azetidine nitrogen, leading to the preferential formation of one diastereomer over another. This diastereoselective control is a cornerstone of modern asymmetric synthesis. While specific examples detailing the use of this compound as a chiral template are not extensively documented in readily available literature, the principle is well-established for other chiral azetidine derivatives. The stereocenter can influence reactions such as aldol (B89426) additions, Michael additions, and alkylations of enolates derived from N-acyl azetidines. After the desired stereocenter has been created, the chiral azetidine auxiliary can often be cleaved and recovered.

| Asymmetric Reaction | Potential Application of Chiral 2-Methylazetidine Scaffold |

| Aldol Addition | Directing the stereoselective formation of new C-C bonds and stereocenters. |

| Michael Addition | Controlling the stereochemistry of conjugate additions. |

| Enolate Alkylation | Influencing the facial selectivity of electrophilic attack on an enolate. |

Synthesis of Diverse Heterocyclic Compounds

The strained nature of the azetidine ring makes it a useful precursor for the synthesis of other heterocyclic systems through ring-opening or ring-expansion reactions. While this compound itself is primarily used for N-functionalization, the resulting N-substituted 2-methylazetidines can be further transformed into more complex heterocyclic structures.

Creation of Fused Ring Systems

N-substituted 2-methylazetidines can be designed with functional groups that can participate in intramolecular cyclization reactions to form fused bicyclic or polycyclic systems. nih.gov For example, an N-substituent containing a nucleophilic group and an appropriate tether could undergo a ring-closing reaction with a suitable electrophilic site on the azetidine ring or a side chain.

While direct examples starting from this compound are not abundant in the literature, the general strategy of using functionalized azetidines to construct fused ring systems is a known synthetic approach. mdpi.comorganic-chemistry.org These fused systems are of interest in medicinal chemistry as they can provide rigid scaffolds that present functional groups in well-defined spatial orientations for interaction with biological targets.

Derivatization to Iminosugars and Other Bioactive Scaffolds

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. Many iminosugars are potent inhibitors of glycosidases and glycosyltransferases and have therapeutic potential for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. nih.govrsc.orgresearchgate.net

Polyhydroxylated azetidines are considered aza-analogs of four-membered sugars and represent a unique class of iminosugars. The synthesis of these complex molecules often involves multi-step sequences starting from chiral pool precursors like sugars or amino acids. While this compound is not a typical starting material for the de novo synthesis of iminosugars, the 2-methylazetidine scaffold can be a core component of such bioactive molecules. The functionalization at the nitrogen atom, initiated by the reaction of the carbonyl chloride, allows for the attachment of side chains that can be subsequently modified to introduce the necessary hydroxyl groups to mimic the structure of a sugar.

Beyond iminosugars, the 2-methylazetidine core, readily accessible and functionalizable via the carbonyl chloride, can be incorporated into a wide range of other bioactive scaffolds. The unique steric and electronic properties of the azetidine ring can be exploited to fine-tune the pharmacological profile of a lead compound.

| Bioactive Scaffold | Synthetic Relevance of Azetidine Core |

| Iminosugars | The azetidine ring serves as the core N-heterocycle, mimicking a furanose or pyranose ring. |

| Enzyme Inhibitors | The rigid azetidine scaffold can position key functional groups for optimal binding to an enzyme's active site. |

| CNS-active agents | The physicochemical properties imparted by the azetidine ring can improve blood-brain barrier penetration. |

Utility in Cascade and Multicomponent Reactions

Extensive research of scientific literature and chemical databases indicates that the specific application of This compound in cascade and multicomponent reactions is not well-documented. Cascade reactions, which involve a sequence of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools in modern organic synthesis for the efficient construction of complex molecules.

While the azetidine scaffold, a four-membered heterocyclic ring system, is of significant interest in medicinal chemistry and materials science, the direct participation of this compound as a key building block in reported cascade or multicomponent reaction schemes appears to be limited or not publicly available.

Typically, reactive intermediates derived from azetidines can undergo various transformations. For instance, the ring strain of azetidines can be exploited in ring-opening reactions, which could potentially initiate a cascade sequence. The carbonyl chloride moiety of this compound provides a reactive handle for introducing the 2-methylazetidinyl group onto a molecule. This could, in principle, be followed by a cascade of reactions. However, specific examples of such sequences involving this particular compound in a multicomponent setup have not been identified in the surveyed literature.

The field of multicomponent reactions is vast and continues to expand, with well-known examples including the Ugi, Passerini, and Biginelli reactions. These reactions often rely on the interplay of functional groups such as isocyanides, aldehydes, ketones, amines, and carboxylic acids. The electrophilic nature of the carbonyl chloride in this compound suggests its potential role as a partner in such reactions, likely after conversion to a more suitable functional group or by direct reaction with a nucleophile in a multicomponent setup.

Despite the theoretical potential for this compound to be utilized in these advanced synthetic strategies, the current body of scientific literature does not provide concrete examples or detailed research findings to include in this section. Further research and development in the field of azetidine chemistry may uncover the utility of this compound in cascade and multicomponent reactions in the future.

Spectroscopic Characterization and Computational Analysis of 2 Methylazetidine 1 Carbonyl Chloride

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic arrangement and bonding within 2-Methylazetidine-1-carbonyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is a powerful tool for assigning the configuration and predominant conformation of this compound. Both ¹H and ¹³C NMR spectra provide key insights into the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the methyl group, the methine proton at the C2 position, and the diastereotopic methylene (B1212753) protons of the azetidine (B1206935) ring. The chemical shifts and coupling constants are crucial for determining the relative stereochemistry and the puckering of the four-membered ring. For instance, the coupling patterns between the C2 proton and the adjacent methylene protons can help to define the dihedral angles and thus the ring conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments. The carbonyl carbon of the acyl chloride group typically appears at the downfield end of the spectrum due to the deshielding effect of the electronegative oxygen and chlorine atoms. The carbons of the azetidine ring and the methyl group resonate at characteristic chemical shifts that are sensitive to their substitution and local geometry.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous assignment of proton and carbon signals, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can further reveal through-space proximities between protons, providing critical data for detailed conformational analysis.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CH₃ | 1.2 - 1.5 | Doublet | J = 6-7 |

| H2 | 4.0 - 4.5 | Multiplet | |

| H3 (endo) | 2.0 - 2.5 | Multiplet | |

| H3 (exo) | 2.5 - 3.0 | Multiplet | |

| H4 (endo) | 3.8 - 4.2 | Multiplet | |

| H4 (exo) | 4.2 - 4.6 | Multiplet | |

| Note: These are predicted values and can vary based on solvent and experimental conditions. |

| Carbon | Typical Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| C2 | 55 - 65 |

| C3 | 25 - 35 |

| C4 | 45 - 55 |

| CH₃ | 15 - 25 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Carbonyl Functional Group Analysis

Infrared (IR) spectroscopy is particularly effective for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. spectroscopyonline.comlibretexts.org This peak is typically observed in the range of 1780-1815 cm⁻¹, a higher frequency compared to other carbonyl compounds like ketones or amides. libretexts.org This shift to a higher wavenumber is due to the strong electron-withdrawing effect of the chlorine atom, which increases the force constant of the C=O bond. spectroscopyonline.com

The spectrum also displays C-H stretching vibrations for the methyl and azetidine ring protons, typically in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations. The precise position of the carbonyl peak can be influenced by the conformation of the molecule and its electronic environment. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| C-N Stretch | 1100 - 1300 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and confirm the molecular formula of this compound. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact mass of the compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical to form a stable acylium ion. chemguide.co.ukmiamioh.edu For this compound, a prominent peak would be expected corresponding to the [M-Cl]⁺ fragment. Further fragmentation of the azetidine ring can also occur, often initiated by alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines. libretexts.org Analysis of these fragment ions helps to piece together the molecular structure.

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]⁺ | C₅H₈ClNO⁺ | Molecular Ion |

| [M-Cl]⁺ | C₅H₈NO⁺ | Loss of Chlorine radical |

| [M-COCl]⁺ | C₄H₈N⁺ | Loss of Carbonyl chloride radical |

Computational Chemistry and Theoretical Studies

In conjunction with experimental data, computational chemistry provides a deeper understanding of the molecular properties of this compound at an atomic level.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to model the electronic structure of the molecule. nih.govmdpi.com These calculations can predict various properties, including molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and atomic charges.

Reactivity descriptors, such as the HOMO-LUMO energy gap, global hardness, and electrophilicity index, can be derived from these calculations. This information is crucial for predicting the molecule's reactivity in various chemical reactions. For example, the distribution of the electrostatic potential can indicate the most likely sites for nucleophilic or electrophilic attack. The carbonyl carbon, being highly electron-deficient, is predicted to be a primary electrophilic site.

| Descriptor | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electrostatic Potential | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. |

Conformation Analysis and Ring Pucker Dynamics

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org Computational methods are essential for exploring the potential energy surface of this compound to identify the most stable conformations and the energy barriers between them. researchgate.net

These calculations can precisely determine the ring-puckering angle and the preferred orientation of the 2-methyl and 1-carbonyl chloride substituents (i.e., pseudo-axial or pseudo-equatorial). The dynamics of ring inversion, the process by which one puckered conformation converts to another, can also be modeled. This theoretical conformational analysis is vital for interpreting experimental NMR data, as observed chemical shifts and coupling constants are an average of the properties of the different conformations present at equilibrium. nih.gov The interplay between the steric bulk of the methyl group and the electronic and steric demands of the carbonyl chloride group significantly influences the preferred ring geometry. researchgate.net

Lack of Publicly Available Research Data Precludes In-Depth Analysis of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in detailed research specifically focused on the compound this compound. While information exists for related isomers such as 3-Methylazetidine-1-carbonyl chloride and 1-Methylazetidine-3-carbonyl chloride hydrochloride, dedicated studies on the spectroscopic characterization, computational analysis, reaction mechanisms, energy landscape, and molecular modeling of the 2-methyl isomer are not present in the public domain.

The synthesis and reactivity of azetidines, as strained four-membered heterocyclic compounds, are of considerable interest in organic chemistry. rsc.org The introduction of a carbonyl chloride group onto the nitrogen atom of 2-methylazetidine (B154968) would be expected to create a reactive electrophile, susceptible to nucleophilic attack. General mechanisms for the reaction of acyl chlorides with nucleophiles, such as primary amines, are well-established, proceeding through a nucleophilic addition-elimination pathway. libretexts.org However, the specific influence of the strained azetidine ring and the adjacent methyl group on the energetics and mechanism of such reactions for this compound has not been experimentally or computationally elucidated in published research.

Computational chemistry provides powerful tools for predicting molecular properties and reaction pathways. Techniques like Density Functional Theory (DFT) are often employed to calculate spectroscopic data (such as NMR and IR spectra), map potential energy surfaces, and identify transition states, thus providing insight into reaction mechanisms and kinetics. nih.gov Similarly, molecular modeling can be used to analyze interactions, for instance, between a substrate and a catalyst. nih.gov Quantum chemical simulations can explain kinetic differences and changes in catalyst structure. nih.gov

Despite the availability of these methods, their specific application to this compound is absent from the scientific literature. Without experimental data or dedicated computational studies, any detailed discussion on the topics of reaction mechanism prediction, energy landscape mapping, and molecular modeling for this particular compound would be purely speculative. Authoritative and scientifically accurate content, including data tables and detailed research findings, cannot be generated as per the user's request due to the lack of primary source material.

Further research, both experimental and computational, would be required to provide the specific data needed for a thorough analysis of this compound's chemical behavior and properties.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of highly functionalized azetidines is an area of intense research, with a growing emphasis on green and sustainable methodologies. medwinpublishers.commagtech.com.cn Future efforts in the synthesis of 2-methylazetidine-1-carbonyl chloride and its precursors are expected to align with these principles, moving away from traditional methods that may involve harsh reagents and generate significant waste.

One promising approach is the adoption of flow chemistry . Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better reaction control, and enhanced scalability. uniba.itacs.orgnih.govacs.org The generation and functionalization of lithiated azetidine (B1206935) intermediates, for example, can be managed more effectively in a flow system, allowing for reactions at higher temperatures than in batch processing. acs.orgnih.gov This methodology, combined with the use of environmentally benign solvents like cyclopentyl methyl ether (CPME), presents a pathway to more sustainable production of 2-substituted azetidines. uniba.itacs.orgnih.govacs.org

Photochemical methods , such as the aza Paternò–Büchi reaction, also represent a green alternative for the synthesis of the azetidine core. rsc.org These reactions utilize visible light to promote cycloadditions, often under mild conditions. rsc.org Research into copper-catalyzed photoinduced radical cyclization of ynamides is another avenue that provides access to highly functionalized azetidines with excellent control over regioselectivity. nih.gov Further development of these photochemical strategies could lead to more efficient and atom-economical routes to 2-methylazetidine (B154968), a key precursor to the title compound.

Below is a table summarizing potential sustainable synthetic strategies for 2-methylazetidine derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for Sustainability |

| Flow Chemistry | Continuous processing, precise control over reaction parameters. uniba.itacs.orgnih.govacs.org | Reduced waste, improved safety, energy efficiency, easier scale-up. uniba.it |

| Photochemical Cycloaddition | Use of light to initiate reactions, often catalyst-driven. rsc.org | Mild reaction conditions, potential for high atom economy, use of renewable energy source. rsc.org |

| Copper-Catalyzed Radical Cyclization | Employs a copper catalyst and visible light. nih.gov | Use of an earth-abundant metal catalyst, high regioselectivity. nih.gov |

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it a valuable reagent for the acylation of nucleophiles. youtube.com However, the strained azetidine ring introduces unique reactivity patterns that are yet to be fully explored.

Future research will likely focus on ring-opening reactions under various conditions. While azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, the ring can be opened with appropriate reagents. ambeed.com The presence of the electron-withdrawing carbonyl chloride group is expected to influence the regioselectivity of such reactions. Investigations into acid-catalyzed or electrophile-mediated ring-opening could unveil novel synthetic transformations, providing access to a range of functionalized acyclic amines. youtube.com

Another area of interest is the exploration of cycloaddition reactions involving the azetidine ring. While less common than for larger rings, the strained nature of the azetidine could be exploited in [3+2] or other cycloaddition pathways with suitable reaction partners. The N-carbonyl chloride group could be transformed into other functionalities that might facilitate such reactions.

The development of catalytic transformations involving this compound is also a promising avenue. For instance, transition metal-catalyzed cross-coupling reactions could be employed to introduce diverse substituents onto the azetidine ring, although this would likely require prior functionalization.

The table below outlines potential new reactivity modes for exploration.

| Reactivity Mode | Description | Potential Synthetic Utility |

| Ring-Opening Reactions | Cleavage of the azetidine ring using acids, electrophiles, or other reagents. youtube.com | Synthesis of functionalized acyclic amines with defined stereochemistry. |

| Cycloaddition Reactions | Participation of the azetidine ring in cycloaddition processes. | Construction of more complex heterocyclic systems. |

| Catalytic Functionalization | Introduction of new functional groups onto the azetidine ring using catalysts. | Diversification of 2-methylazetidine scaffolds for various applications. |

Expansion of Applications in Chemical Biology and Materials Science

Azetidine derivatives are increasingly recognized for their potential in medicinal chemistry and materials science due to their unique structural and conformational properties. medwinpublishers.com The incorporation of the 2-methylazetidine-1-carbonyl moiety into larger molecules can impart desirable characteristics such as increased rigidity and improved pharmacokinetic profiles.

In chemical biology , this compound can be used as a scaffold to develop novel probes and inhibitors. The azetidine ring can serve as a conformationally constrained mimic of proline or other amino acids, potentially leading to potent and selective enzyme inhibitors. nih.gov For example, azetidine-2-carboxylic acid, a related compound, is a known proline antagonist. medwinpublishers.com The carbonyl chloride group provides a convenient handle for attaching these scaffolds to peptides or other biomolecules. Furthermore, azetidine-containing fluorophores have shown enhanced performance, suggesting applications in developing fluorescent probes for biological imaging. researchgate.net

In materials science , the rigid azetidine core can be incorporated into polymers to create materials with novel properties. The ring-opening polymerization of azetidines can lead to the formation of polyamines with applications as coatings, CO2 capture agents, and in gene delivery. rsc.orgutwente.nlresearchgate.net The specific substitution pattern of 2-methylazetidine could influence the properties of the resulting polymers. Additionally, azetidine derivatives are being explored as components of energetic materials, where the ring strain contributes to the energy release. acs.orgrsc.org

The following table summarizes potential applications in these emerging fields.

| Field | Potential Application | Rationale |

| Chemical Biology | Enzyme inhibitors, fluorescent probes. nih.govresearchgate.net | Azetidine as a constrained scaffold; potential for enhanced fluorophore performance. researchgate.net |

| Materials Science | Novel polymers, energetic materials. rsc.orgutwente.nlresearchgate.netacs.orgrsc.org | Ring-opening polymerization to polyamines; ring strain contributes to energy content. rsc.orgutwente.nlresearchgate.netacs.orgrsc.org |

Advanced Mechanistic Studies and Computational Design for Next-Generation Derivatives

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and functional molecules. Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways and predicting the properties of novel compounds. mit.eduresearchgate.netnih.gov

Future mechanistic studies will likely employ a combination of experimental techniques and computational modeling. For instance, DFT calculations can be used to investigate the transition states of N-acylation reactions, providing insights into the factors that control reactivity and selectivity. nih.govrsc.orgnih.gov Such studies can help in optimizing reaction conditions and in the design of more efficient catalysts. nih.govrsc.org

Computational design will play a pivotal role in the development of next-generation derivatives of this compound. By modeling the interactions of these derivatives with biological targets, such as enzymes or receptors, researchers can predict their potential therapeutic activity. mit.edu This in silico screening can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. Similarly, computational methods can be used to predict the physical and chemical properties of new materials incorporating the 2-methylazetidine scaffold, guiding the design of materials with desired characteristics. researchgate.netnih.gov

The table below highlights the role of advanced computational methods.

| Area of Study | Computational Approach | Expected Outcomes |

| Mechanistic Elucidation | DFT calculations of reaction pathways and transition states. nih.govrsc.orgnih.gov | Understanding of reactivity, selectivity, and catalyst performance. nih.govrsc.org |

| Derivative Design | Molecular docking, quantum mechanical calculations. mit.eduresearchgate.netnih.gov | Prediction of biological activity and material properties, rational design of new compounds. mit.edu |

Q & A

Q. Q1. What are the recommended synthetic routes for 2-methylazetidine-1-carbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves chlorination of the corresponding carboxylic acid derivative. Key reagents include thionyl chloride (SOCl₂) or phosgene (COCl₂) , which facilitate the conversion of carboxylic acids to acyl chlorides . Optimization steps:

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., ring-opening of the azetidine moiety).

- Solvent Selection : Use anhydrous dichloromethane (DCM) or toluene to enhance reagent solubility and stability.

- Purification : Distillation under reduced pressure or column chromatography (using silica gel and hexane/ethyl acetate gradients) ensures high purity.

- Characterization : Confirm identity via ¹H/¹³C NMR (key signals: δ ~3.5–4.0 ppm for azetidine protons, δ ~170–175 ppm for carbonyl carbon) and FT-IR (C=O stretch at ~1800 cm⁻¹) .

Q. Q2. How should researchers validate the purity of this compound, and what analytical techniques are critical?

Methodological Answer: Purity validation requires a combination of chromatographic and spectroscopic methods:

- Gas Chromatography (GC-FID/ECD) : Quantify residual solvents (e.g., DCM) and detect byproducts. Use a polar column (e.g., DB-WAX) with temperature programming (40–250°C) for optimal resolution .

- HPLC-MS : Monitor hydrolytic degradation products (e.g., 2-methylazetidine-1-carboxylic acid) using a C18 column and acetonitrile/water mobile phase with 0.1% formic acid.

- Elemental Analysis : Verify Cl content (theoretical ~25–30% for C₅H₈ClNO) to confirm stoichiometric consistency.

- Karl Fischer Titration : Ensure low water content (<0.1% w/w) to prevent hydrolysis during storage .

Advanced Research Questions

Q. Q3. How can researchers design experiments to probe the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: To study reactivity:

- Substrate Scope : Test diverse nucleophiles (e.g., amines, alcohols, thiols) under controlled conditions (e.g., anhydrous DCM, 0–25°C).

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates. For example, track the disappearance of the acyl chloride peak at ~270 nm.

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in the carbonyl group) or chiral auxiliaries to elucidate stereochemical outcomes.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for competing pathways (e.g., SN2 vs. acylium ion formation) .

Q. Q4. How should contradictions in experimental data (e.g., inconsistent yields or spectral data) be resolved during synthesis or characterization?

Methodological Answer: Contradictions require systematic troubleshooting:

- Reproducibility Checks : Repeat experiments under identical conditions (e.g., reagent purity, humidity control) to rule out procedural errors.

- Advanced Spectroscopic Correlation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals or confirm unexpected structural modifications (e.g., ring expansion).

- Byproduct Identification : Apply LC-HRMS to detect trace impurities (e.g., dimerization products or oxidized species).

- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., azetidine derivatives) to identify outliers .

Q. Q5. What strategies are recommended for stabilizing this compound during long-term storage or transport?

Methodological Answer: Stability optimization involves:

- Inert Atmosphere Storage : Use argon or nitrogen-purged amber glass vials to prevent hydrolysis or oxidation.

- Temperature Control : Store at –20°C with desiccants (e.g., molecular sieves).

- Stabilizer Additives : Introduce catalytic amounts of DMAP (4-dimethylaminopyridine) to inhibit self-condensation.

- Periodic QC Testing : Monitor purity every 3–6 months via GC-MS and NMR to assess degradation .

Q. Q6. How can computational tools aid in predicting the reactivity or toxicity profile of this compound?

Methodological Answer: Computational approaches include:

- Reactivity Prediction : Use AI-driven synthesis planners (e.g., Reaxys or Pistachio models) to simulate reaction pathways and byproduct formation .

- Toxicity Assessment : Leverage QSAR models (e.g., EPA’s TEST software) to estimate acute toxicity or environmental persistence.

- Molecular Dynamics (MD) Simulations : Study hydrolysis mechanisms in aqueous environments to predict degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.